molecular formula C18H16N4O3 B11684472 2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone

2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone

Cat. No.: B11684472
M. Wt: 336.3 g/mol
InChI Key: ODXNWSYYWOIYHU-UHFFFAOYSA-N
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Description

2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone typically involves the reaction of 1,2-diaminoimidazole with N-arylmaleimides. The reaction conditions can vary, but it has been shown that different conditions can lead to the formation of either 10-amino-N-aryl-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-A]benzimidazole-4-carboxamides or their deamination products .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and environmentally benign catalysts, such as oxalic acid, has been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone involves its interaction with specific molecular targets, such as CRF1 receptors. These interactions can modulate the activity of these receptors, leading to potential therapeutic effects. The exact pathways and molecular targets involved are still under investigation, but virtual screening and molecular docking studies have provided insights into its potential mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone is unique due to its specific substitution pattern and the presence of a nitrophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H16N4O3/c23-17(13-6-8-14(9-7-13)22(24)25)12-21-16-5-2-1-4-15(16)20-11-3-10-19-18(20)21/h1-2,4-9H,3,10-12H2

InChI Key

ODXNWSYYWOIYHU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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